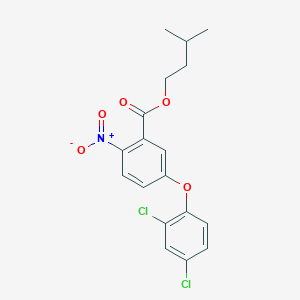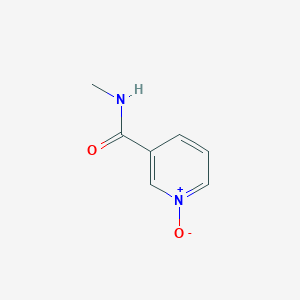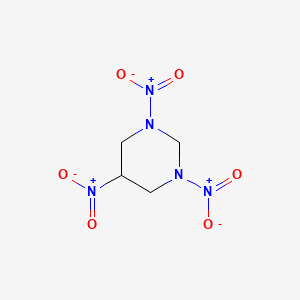
Pyrimidine, hexahydro-1,3,5-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline solid that does not occur naturally in the environment and has been extensively used in military applications, particularly in the manufacture of munitions . RDX is known for its stability and high detonation velocity, making it a crucial component in various explosive formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
RDX is typically synthesized through the nitrolysis of hexamine with white fuming nitric acid. This reaction produces RDX along with by-products such as methylene dinitrate, ammonium nitrate, and water . The reaction conditions involve maintaining a controlled temperature and using concentrated nitric acid to ensure the complete conversion of hexamine to RDX.
Industrial Production Methods
Industrial production of RDX involves large-scale nitration processes. The Holston Army Ammunition Plant in the United States is one of the major facilities where RDX is produced. The process includes the continuous nitration of hexamine, followed by purification and crystallization steps to obtain high-purity RDX .
Análisis De Reacciones Químicas
Types of Reactions
RDX undergoes various chemical reactions, including:
Thermal Decomposition: RDX decomposes upon heating, producing gases such as nitrogen, carbon monoxide, and carbon dioxide.
Shock-Induced Decomposition: Under shock conditions, RDX decomposes rapidly, leading to detonation.
Biodegradation: Certain microorganisms can degrade RDX, breaking it down into simpler compounds.
Common Reagents and Conditions
Major Products Formed
The major products formed from the decomposition of RDX include nitrogen, carbon monoxide, carbon dioxide, and various nitrogen oxides .
Aplicaciones Científicas De Investigación
RDX has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of RDX involves its rapid decomposition under shock or thermal conditions, leading to the release of a large amount of energy. The molecular targets include the nitrogen-nitrogen bonds within the RDX molecule, which break down to form nitrogen gas and other by-products . In biological systems, RDX can be degraded by cytochrome P450-like enzymes, leading to the formation of nitrite, formaldehyde, and formate .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another widely used explosive with similar applications but different chemical structure and properties.
Hexanitrohexaazaisowurtzitane (CL-20): A more powerful explosive compared to RDX, with higher detonation velocity and pressure.
Pentaerythritol tetranitrate (PETN): An explosive with similar stability but different sensitivity and performance characteristics.
Uniqueness of RDX
RDX is unique due to its balance of stability, sensitivity, and explosive power. It is less sensitive to shock compared to TNT, making it safer to handle, yet it provides a higher detonation velocity and pressure, making it more effective in military and industrial applications .
Propiedades
Número CAS |
60025-02-7 |
|---|---|
Fórmula molecular |
C4H7N5O6 |
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
1,3,5-trinitro-1,3-diazinane |
InChI |
InChI=1S/C4H7N5O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4H,1-3H2 |
Clave InChI |
ITOKJLNTEMULCV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
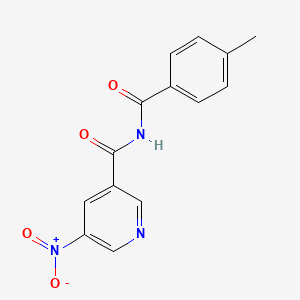
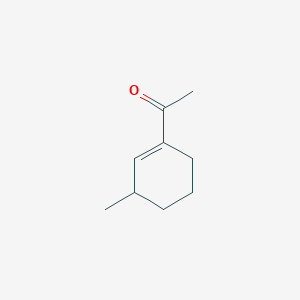
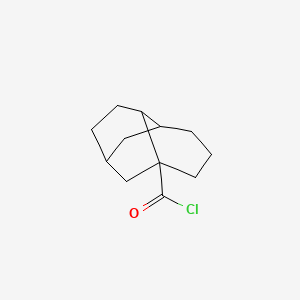


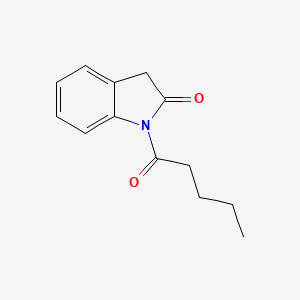

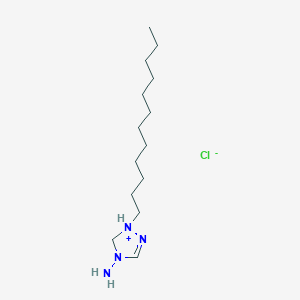
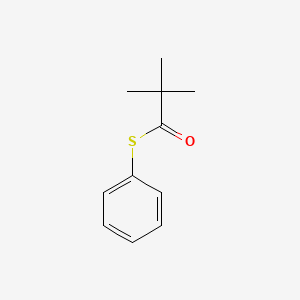

![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)
